molecular formula C16H19BrN4O3 B2405099 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one CAS No. 2097894-28-3

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Cat. No.: B2405099
CAS No.: 2097894-28-3
M. Wt: 395.257
InChI Key: WBCCNDYMENBABE-UHFFFAOYSA-N
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Description

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a complex organic compound that features a pyrrolidine ring, a bromopyrimidine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites on enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromopyrimidine moiety, a pyrrolidine ring, and an oxazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O3/c1-10-14(11(2)24-20-10)3-4-15(22)21-6-5-13(9-21)23-16-18-7-12(17)8-19-16/h7-8,13H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCCNDYMENBABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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